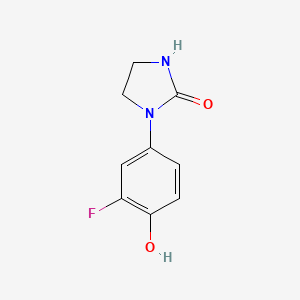

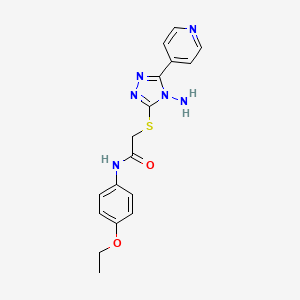

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

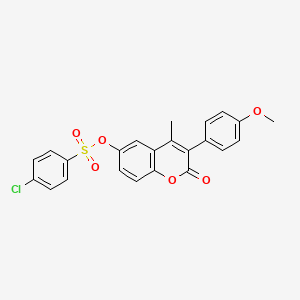

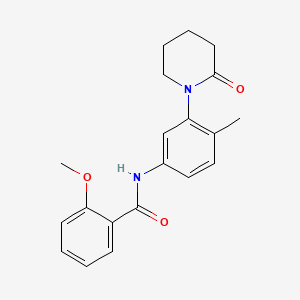

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one is a chemical compound that falls under the category of imidazolidin-2-ones . Imidazolidin-2-ones are a type of urea-derived N-heterocycles . They are characterized by a broad range of physiological activity and may have practical applications as insecticides, plant growth regulators, fungicides, and antibacterials .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including 1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one, is based on the interaction of α-dicarbonyl compounds with ureas . The reactions of perfluorodiacetyl with urea, N,N’-dimethyl- and N,N’-diethylureas produced the cis and trans isomers of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-ones in 60-90% yields .Molecular Structure Analysis

The molecular structures of cis-4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one, trans-4,5-dihydroxy-1,3-dimethyl-4,5-bis (trifluoromethyl)imidazolidin-2-one, and 5-hydroxy-1,3-di-methyl-5-trifluoromethylimidazolidine-2,4-dione were studied by X-ray structural analysis .Chemical Reactions Analysis

The reaction of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis- (trifluoro-methyl)-2,4,6,8-tetraazobicyclo [3.3.0]octane-3,7-dione in 88% yield . The analogous reaction of 1,3-di-methyl- and 1,3-diethylimidazolidin-2-ones with urea, N,N’-dimethyl- and N,N’-diethylureas led to the formation of 5-hydroxy-1,3-dimethyl (diethyl)-5-trifluoromethylimidazolidine-2,4-diones (hydantoins) in 60-87% yields .Aplicaciones Científicas De Investigación

a. Kinase Inhibitors: NNC94483 derivatives have been investigated as kinase inhibitors due to their ability to modulate cellular signaling pathways. These compounds may target specific kinases involved in cancer, inflammation, and other diseases.

b. Antiviral Agents: Researchers have explored NNC94483 analogs as potential antiviral agents. Their structural features make them promising candidates for inhibiting viral enzymes or interfering with viral replication.

c. Anti-inflammatory Compounds: The hydroxyphenyl group in NNC94483 contributes to its anti-inflammatory properties. Scientists have studied its derivatives for their potential in managing inflammatory conditions.

a. Metal-Catalyzed Reactions: Researchers have utilized NNC94483-based ligands in metal-catalyzed reactions. These ligands enhance selectivity and efficiency in various transformations, such as cross-coupling reactions and asymmetric synthesis.

b. Carbonylation Reactions: NNC94483 derivatives have been employed in carbonylation reactions, leading to the formation of imidazolidin-2-ones. These reactions provide a straightforward route to access this important heterocyclic motif.

Miscellaneous Applications

Beyond the mentioned fields, NNC94483 derivatives have been explored in diverse contexts, including:

a. Materials Science: Researchers have investigated their potential as building blocks for functional materials, such as polymers or supramolecular assemblies.

b. Agrochemicals: NNC94483 analogs may find applications in crop protection or pest control due to their structural versatility.

For reference:

- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones (Review article)

- NNC94483 Product Information

- Benchchem Product Details

Propiedades

IUPAC Name |

1-(3-fluoro-4-hydroxyphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-7-5-6(1-2-8(7)13)12-4-3-11-9(12)14/h1-2,5,13H,3-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBJDQNFJPLBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2801763.png)

![Triethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,1,2-ethanetricarboxylate](/img/structure/B2801767.png)

![N~3~-(3,4-dimethoxyphenethyl)-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2801772.png)

![3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2801781.png)

![ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2801783.png)